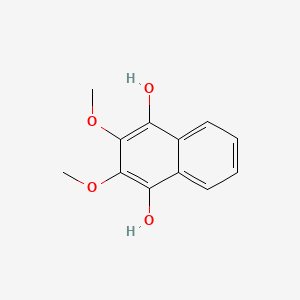

2,3-Dimethoxy-1,4-dihydroxynaphthalene

CAS No.:

Cat. No.: VC14058007

Molecular Formula: C12H12O4

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H12O4 |

|---|---|

| Molecular Weight | 220.22 g/mol |

| IUPAC Name | 2,3-dimethoxynaphthalene-1,4-diol |

| Standard InChI | InChI=1S/C12H12O4/c1-15-11-9(13)7-5-3-4-6-8(7)10(14)12(11)16-2/h3-6,13-14H,1-2H3 |

| Standard InChI Key | CPPPYEFIQWZKNP-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C2=CC=CC=C2C(=C1OC)O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2,3-Dimethoxy-1,4-dihydroxynaphthalene (C₁₂H₁₂O₄) belongs to the family of polyhydroxylated naphthalenes. Its structure consists of a naphthalene backbone with two hydroxyl groups at positions 1 and 4 and two methoxy groups at positions 2 and 3. The arrangement of these substituents creates a planar aromatic system with distinct electronic properties due to the electron-donating effects of methoxy groups and the electron-withdrawing nature of hydroxyl groups .

Physical Properties

While experimental data specific to this compound are scarce, properties can be extrapolated from structurally similar molecules:

The addition of methoxy groups increases molecular weight and steric bulk compared to 1,4-dihydroxynaphthalene, likely reducing solubility in polar solvents like water .

Synthesis and Structural Modification

Synthetic Routes

The compound can be synthesized through selective methylation of 1,4-dihydroxynaphthalene. A plausible route involves:

-

Protection of Hydroxyl Groups: Temporarily protecting the 1- and 4-hydroxyl groups using tert-butyldimethylsilyl (TBS) chloride to prevent undesired methylation.

-

Methylation: Treating the protected intermediate with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) to introduce methoxy groups at positions 2 and 3.

-

Deprotection: Removing the TBS groups using tetra-n-butylammonium fluoride (TBAF) to regenerate the hydroxyl groups .

This method mirrors strategies used for synthesizing 4-methoxy-1-naphthol, where regioselectivity is controlled through protective group chemistry .

Challenges in Regioselectivity

Achieving precise substitution at the 2- and 3-positions requires careful optimization. Competitive methylation at the 1- and 4-hydroxyl groups can occur if protection is incomplete. Computational studies on analogous systems suggest that steric hindrance and electronic effects from adjacent substituents play critical roles in directing methylation .

Reactivity and Functional Applications

Oxidation Behavior

The hydroxyl groups at positions 1 and 4 render the compound susceptible to oxidation. Under mild conditions (e.g., aqueous H₂O₂), it may form a quinone structure, analogous to the oxidation of 1,4-dihydroxynaphthalene to 1,4-naphthoquinone . This redox activity is relevant for applications in electrochemistry and catalysis.

Role in Organic Synthesis

2,3-Dimethoxy-1,4-dihydroxynaphthalene serves as a precursor for complex polycyclic systems. For example:

-

Annulated Quinones: Thermal rearrangement of methoxylated naphthalenes can yield annulated quinones, which are valuable in natural product synthesis .

-

Fluorescent Dyes: Methoxy and hydroxyl groups enhance conjugation, making derivatives potential candidates for pH-independent fluorescent sensors.

Research Gaps and Future Directions

Despite its synthetic utility, direct studies on 2,3-Dimethoxy-1,4-dihydroxynaphthalene remain sparse. Key areas for future investigation include:

-

Crystallographic Analysis: Single-crystal X-ray diffraction to confirm substituent positions and intermolecular interactions.

-

Spectroscopic Characterization: Detailed NMR and UV-Vis studies to elucidate electronic transitions and hydrogen-bonding networks.

-

Biological Activity Screening: Evaluation of antimicrobial or anticancer properties, building on the bioactivity of related naphthoquinones .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume